1-Benzyl-3-(trifluoromethyl)piperidin-4-ol
Overview
Description
1-Benzyl-3-(trifluoromethyl)piperidin-4-ol is a chemical compound that belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom. The presence of a trifluoromethyl group and a benzyl group suggests that this compound could exhibit unique physical and chemical properties, potentially making it useful in various chemical reactions and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of piperidine derivatives often involves the formation of the piperidine ring followed by functional group modifications. For example, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involves the introduction of a benzyl group and subsequent modifications at the nitrogen atom of the piperidine ring to enhance anti-acetylcholinesterase activity . Similarly, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives includes the treatment of substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation . These methods could potentially be adapted for the synthesis of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity and interaction with other molecules. For instance, the crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol shows that the piperidine ring adopts a chair conformation, which is common for piperidine derivatives . The geometry around substituent atoms like sulfur can be distorted from a regular tetrahedron, affecting the overall molecular shape and reactivity .
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions. The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride, for example, activates thioglycosides to form glycosyl triflates, which can then be converted to glycosides . Additionally, the presence of a benzyl group can facilitate nucleophile-promoted alkyne-iminium ion cyclizations, as seen in the synthesis of (E)-1-Benzyl-3-(1-iodoethylidene)piperidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group can increase the compound's lipophilicity and stability, while the benzyl group can affect the molecule's conformation and reactivity. For example, the crystal structure of (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one reveals non-classical hydrogen bonding and a specific conformation that could influence its physical properties . Similarly, the introduction of sulfonyl and benzoyl groups can significantly alter the antimicrobial activity of piperidine derivatives, as seen in the structure-activity evaluation study of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives .
Scientific Research Applications
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Safety And Hazards
properties
IUPAC Name |
1-benzyl-3-(trifluoromethyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-9-17(7-6-12(11)18)8-10-4-2-1-3-5-10/h1-5,11-12,18H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFZOQIFUMKHBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)C(F)(F)F)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(trifluoromethyl)piperidin-4-ol |
Synthesis routes and methods
Procedure details
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